molecular formula C21H16Cl2N2O3 B2521927 2,5-dichloro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide CAS No. 941986-40-9

2,5-dichloro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide

Cat. No.: B2521927
CAS No.: 941986-40-9
M. Wt: 415.27
InChI Key: UZOWPBKZFAADRO-UHFFFAOYSA-N
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Description

2,5-dichloro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a complex organic compound that features a benzamide core substituted with dichloro groups and a furan-2-carbonyl moiety

Scientific Research Applications

2,5-dichloro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving benzamide derivatives.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, if it’s used as a pharmaceutical, the mechanism of action would depend on the biological target of the compound .

Future Directions

The potential applications and future directions for this compound would depend on its properties and the results of further studies. Given the wide range of applications for benzamides, furans, and quinolines, there could be many potential directions for this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-carbonyl intermediate, which can be synthesized from furan-2-carboxylic acid through acylation reactions. The tetrahydroquinoline moiety can be synthesized via Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.

The final step involves coupling the furan-2-carbonyl intermediate with the tetrahydroquinoline derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The dichloro groups on the benzamide core can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-dichloro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is unique due to the presence of both the furan-2-carbonyl and tetrahydroquinoline moieties, which are not commonly found together in similar compounds. This unique combination of functional groups may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

2,5-dichloro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16Cl2N2O3/c22-14-5-7-17(23)16(12-14)20(26)24-15-6-8-18-13(11-15)3-1-9-25(18)21(27)19-4-2-10-28-19/h2,4-8,10-12H,1,3,9H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZOWPBKZFAADRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)C3=C(C=CC(=C3)Cl)Cl)N(C1)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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